molecular formula C21H25FN2O2S B3922619 N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide

N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide

Cat. No. B3922619
M. Wt: 388.5 g/mol
InChI Key: FTRYSRYVOSRYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell signaling and is a promising target for the treatment of B-cell malignancies.

Mechanism of Action

N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide targets BTK, which is a key enzyme involved in B-cell receptor signaling. BTK is required for the activation of downstream signaling pathways, leading to the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the inhibition of B-cell receptor signaling and subsequent apoptosis of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in vitro and in vivo, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in B-cells. This compound has also been shown to inhibit the proliferation of B-cells and to enhance the activity of other anti-cancer agents. In preclinical models, this compound has demonstrated good pharmacokinetic properties and has been well-tolerated.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide is a promising anti-cancer agent that targets BTK, a key enzyme involved in B-cell receptor signaling. This compound has demonstrated potent anti-tumor activity in preclinical models of B-cell malignancies and has been well-tolerated. However, there are limitations to the use of this compound in lab experiments. This compound is a small molecule inhibitor and may not be suitable for all types of B-cell malignancies. Additionally, the optimal dose and treatment schedule for this compound in humans is still being investigated.

Future Directions

There are several future directions for the development of N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide. First, clinical trials are ongoing to investigate the safety and efficacy of this compound in humans. Second, combination therapy with this compound and other anti-cancer agents is being investigated to enhance the activity of this compound. Third, the development of biomarkers to predict response to this compound is being investigated to identify patients who are most likely to benefit from treatment. Fourth, the development of second-generation BTK inhibitors with improved potency and selectivity is being investigated to overcome limitations of current inhibitors. Finally, the use of this compound in other B-cell malignancies, such as multiple myeloma and Waldenström macroglobulinemia, is being investigated.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these models, this compound has demonstrated potent anti-tumor activity and has been shown to inhibit B-cell receptor signaling, leading to apoptosis of B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical models.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2S/c1-15-11-18(22)5-6-19(15)23-20(25)7-4-16-3-2-9-24(13-16)21(26)12-17-8-10-27-14-17/h5-6,8,10-11,14,16H,2-4,7,9,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRYSRYVOSRYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CCC2CCCN(C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide
Reactant of Route 2
N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide
Reactant of Route 6
N-(4-fluoro-2-methylphenyl)-3-[1-(3-thienylacetyl)-3-piperidinyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.